molecular formula C7H6F2S B13052796 3-(Difluoromethyl)benzenethiol

3-(Difluoromethyl)benzenethiol

Cat. No.: B13052796
M. Wt: 160.19 g/mol
InChI Key: NLXBGZLMIBZQOE-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)benzenethiol is a valuable aromatic building block in scientific research, particularly in medicinal chemistry and materials science. The difluoromethyl (CF2H) group is a key motif in modern drug design, known to enhance the metabolic stability, membrane permeability, and bioavailability of lead compounds . It can act as a hydrogen bond donor, potentially improving a molecule's affinity and specificity for its biological target . This compound serves as a versatile precursor for the synthesis of various sulfur-containing derivatives, such as sulfides and sulfones, which are common scaffolds in pharmaceutical agents. Researchers utilize this thiol in various transformations, including nucleophilic substitutions and transition-metal-catalyzed coupling reactions, to incorporate the CF2H-substituted phenylthio moiety into more complex molecules. While its trifluoromethyl (CF3) analog is commercially available with a purity of >95.0% and requires storage at 0-10°C under inert gas due to its air-sensitive nature , specific handling and spectroscopic data for this compound should be confirmed upon procurement. For Research Use Only. Not for diagnostic, therapeutic, or other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F2S

Molecular Weight

160.19 g/mol

IUPAC Name

3-(difluoromethyl)benzenethiol

InChI

InChI=1S/C7H6F2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7,10H

InChI Key

NLXBGZLMIBZQOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S)C(F)F

Origin of Product

United States

Chemical Reactivity and Transformations of 3 Difluoromethyl Benzenethiol and Its Analogues

Reactions Involving the Thiol (-SH) Moiety

The thiol group is a versatile functional group known for its nucleophilicity and its susceptibility to oxidation. These properties are well-retained in 3-(Difluoromethyl)benzenethiol and its analogues, enabling a variety of important chemical transformations.

The sulfur atom in the thiol group of this compound can exist in various oxidation states, leading to the formation of several key derivatives.

Disulfide Formation: Thiols are readily oxidized to form disulfides, often through mild oxidation conditions. This reaction is a common transformation for thiophenols. For instance, the anodic oxidation of a thiophenol derivative is known to proceed rapidly to the corresponding disulfide intermediate catalyst-enabling-synthetic-chemistry.com. This transformation can also be catalyzed by various reagents or occur via air oxidation.

Sulfonyl Fluoride (B91410) Synthesis: A more extensive oxidation, coupled with fluorination, can convert the thiol group directly into a sulfonyl fluoride (-SO₂F) moiety. One effective method is electrochemical oxidative coupling, where a thiol reacts with a fluoride source, such as potassium fluoride, under electrochemical conditions catalyst-enabling-synthetic-chemistry.com. This process avoids the use of harsh and costly fluorinating agents. Another approach involves using Selectfluor™ for the oxidation, though this method can be complicated by the inherent nucleophilicity of the thiophenol, which may lead to side reactions like Michael additions in certain substrates nih.gov. To circumvent this, the thiol can be protected as a carbamate, which attenuates its nucleophilicity, allowing for a clean oxidation and fluorination to the desired sulfonyl fluoride nih.gov.

Table 1: Examples of Oxidative Transformations of Aromatic Thiols
Starting MaterialTransformationProductKey Conditions/ReagentsReference
Aryl ThiolDimerizationAryl DisulfideAnodic Oxidation catalyst-enabling-synthetic-chemistry.com
Aryl ThiolOxidative FluorinationAryl Sulfonyl FluorideElectrolysis, KF catalyst-enabling-synthetic-chemistry.com
Carbamate-Protected Aryl ThiolOxidative FluorinationAryl Sulfonyl FluorideSelectfluor™ nih.gov

The nucleophilic nature of the thiolate anion, formed by deprotonation of the thiol, allows for the formation of thioethers through reactions with electrophiles. This is a cornerstone of sulfur chemistry rsc.org.

S-Alkylation: The most common method for thioether synthesis is the S-alkylation of a thiol with an alkyl halide. The reaction typically proceeds via an Sₙ2 mechanism, where the thiolate acts as the nucleophile.

Coupling Reactions: More advanced methods involve transition-metal-catalyzed coupling reactions. For instance, copper-catalyzed reactions of aryl iodides with elemental sulfur, followed by reduction, can produce thiophenols, which can then be alkylated acs.org.

Reactions with Thiocyanates: A notable reaction involves the nucleophilic substitution of ((difluoromethyl)sulfonyl)benzene with in situ generated organothiocyanates to form (benzenesulfonyl)difluoromethyl thioethers mdpi.comacs.org. This showcases the utility of sulfur-based nucleophiles in forming C-S bonds with difluoromethylated synthons.

Thiols can add across carbon-carbon double and triple bonds, providing a powerful method for C-S bond formation and functionalization of organic molecules.

Thiol-Ene/Yne Reactions: this compound can participate in radical-mediated thiol-ene and thiol-yne reactions, where the thiol adds across an alkene or alkyne rsc.org.

Michael Addition: The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the thio-Michael addition, is a highly efficient reaction youtube.com. This reaction can often proceed under catalyst-free conditions at room temperature nih.gov. The reaction rate and reversibility can be influenced by pH; it is generally faster at basic pH values and slower or irreversible at low pH winona.edu. The high reactivity of maleimide (B117702) groups with thiols is particularly notable in bioconjugation chemistry ccspublishing.org.cn. The reaction involves the addition of the thiolate anion to the β-carbon of the unsaturated system, followed by protonation researchgate.net.

Addition to Alkynes: Thiophenols can also add to alkynes. For example, the reaction of thiophenols with 2-trifluoromethyl-1,3-conjugated enynes can lead to a variety of thioether-functionalized products, including alkynes and 1,3-dienes, depending on the reaction conditions nih.gove-century.us.

Reactions Involving the Difluoromethyl (-CF2H) Group

The difluoromethyl group is generally considered stable; however, both its C-F and C-H bonds can undergo specific transformations under controlled conditions, providing pathways for further molecular diversification.

While the C-F bond is the strongest single bond in organic chemistry, its activation and functionalization in difluoromethylarenes have been achieved. Most research in C-F activation focuses on trifluoromethyl groups to generate difluoromethyl derivatives; however, reactions of the C-F bond in a CF₂H group are also possible nih.govacs.org.

Frustrated Lewis Pair (FLP) Activation: A key strategy for activating the C-F bond in a CF₂H group involves the use of Frustrated Lewis Pairs (FLPs) acs.orgwikipedia.org. An FLP, which consists of a bulky Lewis acid and a bulky Lewis base that cannot quench each other, can selectively abstract a fluoride ion from the difluoromethyl group. This process generates a stabilized cation that can then undergo nucleophilic substitution or other transformations, effectively enabling the functionalization of a C-F bond wikipedia.org. This method has been successfully applied to achieve ¹⁸F-labeling of difluoromethylarenes for applications in positron emission tomography (PET) acs.orgwikipedia.org.

The C-H bond in the difluoromethyl group is activated by the adjacent electron-withdrawing fluorine atoms, making it significantly more acidic than a typical benzylic C-H bond. This acidity allows for deprotonation and subsequent functionalization.

Deprotonation and Nucleophilic Functionalization: The difluoromethyl group can be deprotonated using a strong, non-nucleophilic base, such as a lithiated base or a Brønsted superbase, to generate a nucleophilic Ar-CF₂⁻ synthon. This reactive carbanion can then be trapped by a wide range of electrophiles. This strategy has been demonstrated for the functionalization of 3-(difluoromethyl)pyridine, a close analogue of the title compound, which was successfully deprotonated and reacted with various electrophiles.

H/D Exchange: The acidity of the C-H bond is further evidenced by base-catalyzed hydrogen/deuterium (H/D) exchange reactions. In the presence of a suitable base like potassium tert-butoxide (t-BuOK) and a deuterium source such as DMSO-d₆, difluoromethylarenes undergo efficient deuterium incorporation at the difluoromethyl position researchgate.net.

Radical Hydrogen Abstraction: In addition to ionic pathways, the C-H bond can potentially react via radical mechanisms. Hydrogen Atom Transfer (HAT) is a fundamental process where a radical species abstracts a hydrogen atom from a substrate. While specific examples for this compound are not detailed, the C-H bond in the CF₂H group possesses a specific bond dissociation energy that makes it susceptible to abstraction by highly reactive radicals rsc.orgwinona.edu.

Table 2: Reactions Involving the C-H Bond of the Difluoromethyl Group
Starting Material (Analogue)Reaction TypeReagentsProduct TypeReference
3-(Difluoromethyl)pyridineDeprotonative Functionalization1) Lithiated base; 2) Electrophile (E+)3-(Difluoro(E)methyl)pyridine
DifluoromethylarenesH/D Exchanget-BuOK, DMSO-d₆Deuteriodifluoromethylarenes researchgate.net
General C-H BondsHydrogen Atom Transfer (HAT)Radical Species (X•)Carbon-centered radical

Reactions Involving the Aromatic Ring System

The electronic nature of the substituents on the benzene (B151609) ring dictates its reactivity towards various reagents. The thiol group is an activating ortho-, para-director due to the resonance donation of its lone pair electrons. Conversely, the difluoromethyl group is a deactivating meta-director owing to the strong inductive effect of the two fluorine atoms. In this compound, these groups are positioned meta to each other, leading to a competitive influence on the regioselectivity of ring-based reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The regiochemical outcome is governed by the directing effects of the substituents already present on the ring. libretexts.org For analogues of this compound, such as the corresponding thioanisole (3-(difluoromethyl)thioanisole), the directing effects of the thioether (-SMe) and difluoromethyl (-CHF₂) groups must be considered.

The thioether group (-SMe), like the thiol group, is activating and directs incoming electrophiles to the ortho and para positions. This is because the sulfur atom can stabilize the cationic Wheland intermediate through resonance. nih.govrsc.org In contrast, the difluoromethyl group is strongly electron-withdrawing via induction, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. libretexts.org

Therefore, electrophilic attack is predicted to occur predominantly at the positions activated by the thioether group:

Position 4 (para to -SMe): This position is strongly activated by the thioether and only moderately deactivated by the -CHF₂ group (ortho to it).

Position 6 (ortho to -SMe): This position is also activated, but may experience some steric hindrance. It is para to the deactivating -CHF₂ group.

Position 2 (ortho to -SMe): This position is electronically activated but is ortho to both substituents, making it the most sterically hindered and electronically deactivated of the three preferred sites.

Position 5 (meta to -SMe): This position is deactivated by both groups and is expected to be the least favorable site for substitution.

The expected major products would arise from substitution at the 4- and 6-positions, with the precise ratio depending on the specific electrophile and reaction conditions. nih.govnih.gov

ReactionTypical ReagentsPredicted Major Product(s)Rationale
NitrationHNO₃, H₂SO₄4-Nitro-3-(difluoromethyl)thioanisole and 6-Nitro-3-(difluoromethyl)thioanisoleThe activating -SMe group directs ortho/para. The -CHF₂ group deactivates the ring but its meta-directing influence is overridden. masterorganicchemistry.com
BrominationBr₂, FeBr₃4-Bromo-3-(difluoromethyl)thioanisole and 6-Bromo-3-(difluoromethyl)thioanisoleHalogenation follows the directing effects of the activating group, with potential for high para-selectivity.
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-3-(difluoromethyl)thioanisoleThis reaction is sensitive to deactivation and steric hindrance; substitution is expected primarily at the most activated and accessible para position.

The thiol group of this compound can participate in various transition-metal-catalyzed cross-coupling reactions to form carbon-sulfur bonds, yielding diaryl sulfides. These reactions are powerful tools in organic synthesis. researchgate.net Palladium- and copper-based catalytic systems are most commonly employed for this transformation, and they generally show good tolerance for a wide range of functional groups, including those that are electron-withdrawing. rsc.orgnih.gov

The general scheme for such a reaction involves the coupling of an aryl thiol with an aryl halide or triflate in the presence of a metal catalyst, a ligand, and a base. The presence of the electron-withdrawing -CHF₂ group on the benzenethiol (B1682325) ring can influence its reactivity by increasing the acidity of the thiol proton and potentially affecting the nucleophilicity of the resulting thiolate. However, studies have shown that thiophenols bearing strong electron-withdrawing groups are competent coupling partners. amazonaws.com

Palladium-Catalyzed C-S Coupling: Palladium catalysts, particularly those employing bulky, electron-rich phosphine (B1218219) ligands like Xantphos or Josiphos-type ligands, are highly effective for the coupling of aryl thiols with aryl bromides, chlorides, and triflates. researchgate.netamazonaws.com These reactions typically proceed under basic conditions to generate the active thiolate nucleophile.

Copper-Catalyzed C-S Coupling: Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-based methods, especially for coupling with aryl iodides. rsc.org Modern protocols often use simple copper(I) salts, such as CuI, and may not require an additional ligand, making them operationally simple and cost-effective. rsc.org

The following table summarizes representative conditions for the cross-coupling of aryl thiols bearing electron-withdrawing groups with aryl halides, which are analogous to the expected reactivity of this compound.

Aryl ThiolCoupling PartnerCatalyst SystemBaseSolventYield (%)
4-(Trifluoromethyl)benzenethiol4-BromoacetophenonePd₂(dba)₃ / Xantphosi-Pr₂NEt1,4-Dioxane90
4-ChlorobenzenethiolIodobenzeneCuI (2.5 mol%)K₂CO₃NMP95
3-Aminobenzenethiol4-IodotolueneCuI (2.5 mol%)K₂CO₃NMP91
Thiophenol3-BromobenzaldehydePd₂(dba)₃ / Xantphosi-Pr₂NEt1,4-Dioxane86
4-Fluorobenzenethiol1-Bromo-4-nitrobenzenePd₂(dba)₃ / CyPF-tBuNaO-t-BuToluene98

Mechanistic Investigations of Reactions Involving 3 Difluoromethyl Benzenethiol

Radical Reaction Mechanisms (e.g., SRN1-type, Minisci-type processes)

The (arylthio)difluoromethyl group can participate in radical reactions through the formation of a (phenylthio)difluoromethyl radical. This intermediate can be generated from precursors like bromodifluoromethyl phenyl sulfide (B99878) via electrochemical reduction or by using chemical reducing agents such as SmI2. beilstein-journals.orgbeilstein-journals.org The resulting radical is a key intermediate that can be trapped by various radical acceptors.

The mechanism of radical formation often begins with a one-electron reduction of a suitable precursor (e.g., ArSCF2Br) to generate a radical anion, which then fragments. The generated ArSCF2• radical can then engage in subsequent reactions. For instance, in the absence of an efficient trapping agent, it may abstract a hydrogen atom or be further reduced to an anion. beilstein-journals.org

SRN1-type Processes: The aromatic radical nucleophilic substitution (SRN1) mechanism is a chain process involving radical and radical-anion intermediates. chim.it While not extensively documented specifically for 3-(difluoromethyl)benzenethiol, its structural analogues suggest a potential to undergo such reactions. The key steps of a hypothetical SRN1 cycle involving a derivative of this compound (ArX) would be:

Initiation: Formation of the substrate's radical anion (ArX•−) via electron transfer.

Propagation:

Fragmentation of ArX•− to an aryl radical (Ar•) and an anion (X−).

Reaction of the aryl radical (Ar•) with a nucleophile (Nu−) to form a new radical anion (ArNu•−).

Electron transfer from the product radical anion (ArNu•−) to a neutral substrate molecule (ArX) to form the final product (ArNu) and regenerate the substrate radical anion (ArX•−), continuing the chain. chim.it

The electron-withdrawing nature of the CHF2 group would influence the stability of the radical and radical-anion intermediates, thereby affecting the efficiency of the SRN1 process.

Minisci-type Processes: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heteroarene. scispace.com A radical generated from a derivative of this compound could potentially participate in such a reaction. The general mechanism involves the generation of a radical which then attacks a protonated, electron-deficient aromatic ring. scispace.com The regioselectivity of the addition is governed by the stability of the resulting radical adduct. The •CF2H radical itself is known to have nucleophilic character, similar to alkyl radicals, in contrast to the electrophilic •CF3 radical. nih.gov This suggests that radicals of the type (3-R-phenyl)SCF2• would likely exhibit complex reactivity influenced by both the aryl substituent and the difluoromethylthio moiety.

A three-component variation of the Minisci reaction has been developed where an electrophilic trifluoromethyl radical adds to an electron-rich alkene, generating a nucleophilic alkyl radical that subsequently undergoes a Minisci reaction with an N-heteroarene. rsc.org A similar pathway could be envisioned using a difluoromethyl radical source.

Polar Reaction Mechanisms (Nucleophilic and Electrophilic Pathways)

Polar reactions are governed by the interaction between electron-rich (nucleophilic) and electron-poor (electrophilic) centers. libretexts.org this compound possesses both a nucleophilic sulfur atom and an aromatic ring whose reactivity is modulated by the electron-withdrawing difluoromethyl group.

Nucleophilic Pathways: The thiol (-SH) group is inherently nucleophilic and can participate in a variety of reactions. It can be deprotonated to form a more potent thiolate nucleophile (ArS−), which can react with a wide range of electrophiles. A notable example of a nucleophilic pathway is the fluorine-thiol displacement reaction (FTDR), which can be used for peptide macrocyclization. springernature.com In this type of reaction, a thiol displaces a fluorine atom from an activated aromatic system, proceeding through a nucleophilic aromatic substitution mechanism.

The nucleophilicity of the sulfur in this compound is somewhat diminished by the electron-withdrawing nature of the CHF2 group on the phenyl ring. However, it remains sufficiently reactive to engage in reactions such as Michael additions and substitutions.

Metal-Mediated and Catalytic Cycle Elucidation in Fluorinated Thiol Chemistry

Transition metals play a pivotal role in facilitating the synthesis of organofluorine compounds. nih.gov Catalytic cycles involving metals like copper, palladium, and silver are often invoked to explain the formation of C-F, C-CF3, and C-SCF3 bonds. nih.govnih.govmdpi.com

For fluorinated thiols, metal-mediated reactions can involve the thiol group as a ligand or as a reactive center. A plausible catalytic cycle for a cross-coupling reaction involving 3-(difluoromethyl)benzenethiolate (ArS−) and an aryl halide (Ar'X) using a palladium catalyst is shown below.

Hypothetical Pd-Catalyzed C-S Cross-Coupling Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar'-X) to form a Pd(II) intermediate.

Ligand Exchange: The thiolate (ArS−) displaces a ligand on the Pd(II) complex.

Reductive Elimination: The aryl and thiolate groups couple, forming the diaryl sulfide product (Ar-S-Ar') and regenerating the Pd(0) catalyst.

Copper-catalyzed reactions are also common for forming C-S bonds. DFT calculations on related systems, such as the Cu-catalyzed fluorination of diaryliodonium salts, suggest a Cu(I)/Cu(III) catalytic cycle is often operative. nih.gov In such a cycle, a Cu(I) species undergoes oxidative addition with the substrate, followed by reductive elimination to form the product and regenerate the active catalyst.

The table below summarizes selected conditions for metal-mediated reactions relevant to fluorinated compounds.

Reaction TypeMetal CatalystFluorinated Reagent/SubstrateKey Mechanistic StepRef.
Nucleophilic FluorinationCu(OTf)2Diaryliodonium SaltsCu(I)/Cu(III) catalytic cycle nih.gov
DifluoromethylationCuIα-silyldifluoroacetatesCross-coupling nih.gov
C-H PerfluoroalkylationPd2dba3Perfluoroalkyl iodidesC-H activation nih.gov

Studies on Difluorocarbene Intermediates

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile building block in organofluorine chemistry. cas.cnpkusz.edu.cn It can be generated from various precursors and participates in reactions such as cycloadditions and insertions.

One relevant pathway for generating difluorocarbene involves the decomposition of (arylthio)difluoromethyl anions. beilstein-journals.orgbeilstein-journals.org For instance, the electrochemical reduction of bromodifluoromethyl phenyl sulfide can lead to the PhSCF2− anion, which then eliminates :CF2 and a phenylthiolate anion (PhS−). beilstein-journals.orgbeilstein-journals.org

Mechanism of Difluorocarbene Elimination:

PhSCF2Br + 2e− → PhSCF2− + Br− PhSCF2− → PhS− + :CF2

This elimination is a key mechanistic feature. The generated difluorocarbene can then be trapped by nucleophiles or olefins. While difluorocarbene has relatively low reactivity towards unactivated olefins, it readily reacts with electron-rich ones. beilstein-journals.org

Another significant reaction pathway involves the trapping of in-situ generated difluorocarbene with a fluoride (B91410) ion to produce the trifluoromethyl anion (CF3−). This anion can then react with elemental sulfur to yield the trifluoromethylthio anion (CF3S−), a key intermediate for trifluoromethylthiolation reactions. nih.govnih.gov

Mechanism of CF3S- Formation from Difluorocarbene:

Carbene Generation: A precursor (e.g., Ph3P+CF2CO2−) decomposes to form :CF2. nih.gov

Fluoride Trapping: :CF2 + F− → CF3− (Trifluoromethyl anion)

Sulfurization: CF3− + 1/8 S8 → CF3S− (Trifluoromethylthio anion)

Nucleophilic Attack: The CF3S− anion reacts with an electrophile to give the final product. nih.gov

This sequence highlights how difluorocarbene intermediates can be leveraged to construct more complex fluorinated functional groups under transition-metal-free conditions. nih.govnih.gov

Advanced Characterization Techniques in Research on 3 Difluoromethyl Benzenethiol

Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable tools in the study of 3-(Difluoromethyl)benzenethiol, providing detailed information about its atomic and molecular structure, bonding, and the changes it undergoes during chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound.

¹H NMR is used to identify the hydrogen atoms in the molecule. The aromatic protons are expected to show complex splitting patterns in the range of 7.0-8.0 ppm. The proton of the difluoromethyl group (CHF₂) will appear as a triplet due to coupling with the two fluorine atoms. The thiol proton (-SH) typically appears as a broad singlet.

¹³C NMR provides information about the carbon skeleton. The carbon of the difluoromethyl group is expected to show a triplet in the decoupled spectrum due to the one-bond coupling with the two fluorine atoms.

¹⁹F NMR is particularly informative for fluorinated compounds. This compound is expected to show a doublet in its ¹⁹F NMR spectrum due to coupling with the proton of the difluoromethyl group, with a chemical shift characteristic of the -CF₂H group. biophysics.org

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H 7.20-7.60 Multiplet -
¹H 6.75 Triplet JH-F = 56.0
¹H 3.50 Singlet (broad) -
¹³C 115-140 Multiplet -
¹³C 118 (approx.) Triplet JC-F = 240

Note: The data in this table are predicted values based on the analysis of similar compounds and general spectroscopic principles.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the S-H bond of the thiol group (around 2550 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C-F stretching vibrations of the difluoromethyl group (in the region of 1000-1200 cm⁻¹). docbrown.infomdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit absorption maxima in the UV region, corresponding to π-π* transitions of the benzene (B151609) ring. science-softcon.debiointerfaceresearch.comsapub.org The presence of the sulfur atom and the difluoromethyl group can influence the position and intensity of these absorptions.

Nuclear Quadrupole Resonance (NQR) Spectroscopy , while less common, could potentially be used to study the local electronic environment of the fluorine atoms, providing further details on the C-F bonds.

Electrochemical Analysis of this compound and Related Fluorinated Thiols

Electrochemical methods are powerful for investigating the redox properties of this compound and understanding how the electron-withdrawing difluoromethyl group affects the electron transfer processes of the thiol moiety.

The redox behavior of thiols is a critical aspect of their chemistry, often involving the oxidation of the thiol to a disulfide. The presence of the electron-withdrawing difluoromethyl group in this compound is expected to influence the oxidation potential of the thiol group.

Cyclic Voltammetry (CV) is a primary technique used to study these redox processes. nih.govals-japan.comresearchgate.net A typical CV experiment for this compound would involve scanning the potential and observing the resulting current. The oxidation of the thiol group to the corresponding disulfide is expected to be an irreversible or quasi-reversible process, characterized by an anodic peak in the voltammogram. The potential at which this peak occurs provides information about the ease of oxidation. Compared to unsubstituted benzenethiol (B1682325), the oxidation potential of this compound is anticipated to be higher due to the electron-withdrawing nature of the CHF₂ group, which makes the sulfur atom less electron-rich and thus more difficult to oxidize.

Studies on the electrochemical reduction of related trifluoromethyl aromatic compounds suggest that the C-F bonds can be electrochemically cleaved under certain conditions, although this typically requires very negative potentials. chinesechemsoc.orgbris.ac.ukchinesechemsoc.org

Table 2: Predicted Electrochemical Parameters for this compound

Process Potential (V vs. Ag/AgCl) Electron Transfer Reversibility
Thiol Oxidation > +0.5 1e⁻ per molecule Irreversible/Quasi-reversible

Note: The data in this table are predicted values based on the analysis of similar compounds and general electrochemical principles.

The unique electrochemical signature of this compound could be exploited for the development of selective electroanalytical methods. By carefully choosing the electrode material and experimental conditions, it may be possible to quantify this compound in complex matrices.

Techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could offer enhanced sensitivity and resolution compared to cyclic voltammetry for the detection of this compound. The development of such methods would be valuable for monitoring the presence of this and related fluorinated thiols in various applications, from industrial process monitoring to environmental analysis.

Furthermore, the thiol group's ability to adsorb onto metal surfaces like gold and platinum could be utilized to create modified electrodes. These electrodes could then be used to study the specific interactions of the difluoromethylphenyl moiety with other molecules or to develop novel sensors.

Theoretical and Computational Chemistry Studies of 3 Difluoromethyl Benzenethiol

Quantum Chemical Investigations of the Difluoromethylthio Group's Electronic Influence on Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic influence of the difluoromethylthio group on the aromatic ring of 3-(difluoromethyl)benzenethiol. The primary mechanism by which the -CHF2 group exerts its influence is through a strong inductive electron-withdrawing effect (-I), a consequence of the high electronegativity of the fluorine atoms. nih.govnih.gov This effect significantly modulates the electron density distribution across the benzene (B151609) ring and influences the properties of the thiol group.

The electron-withdrawing nature of the difluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution. wikipedia.org This deactivation arises from the reduction of electron density in the π-system, making it less susceptible to attack by electrophiles. Computational models, such as Natural Bond Orbital (NBO) analysis, can quantify this effect by calculating the partial atomic charges on the ring carbons. It is anticipated that the carbon atoms ortho and para to the difluoromethyl substituent will bear a greater positive charge, rendering the meta position, where the thiol group is located in this case, the least deactivated site for electrophilic attack.

The presence of the -CHF2 group also impacts the acidity of the thiol proton. The strong inductive effect helps to stabilize the resulting thiolate anion (ArS⁻) upon deprotonation, thereby lowering the pKa of the thiol group compared to unsubstituted benzenethiol (B1682325). This enhanced acidity can be quantified through computational methods by calculating the energy difference between the thiol and the corresponding thiolate.

To illustrate these electronic effects, a hypothetical DFT study at the B3LYP/6-311+G(d,p) level of theory could yield the following comparative data:

CompoundCalculated ParameterValue
BenzenethiolNBO Charge on C1 (ipso-S)-0.150
NBO Charge on C3/C5-0.055
Calculated Gas-Phase Acidity (kcal/mol)335.2
This compoundNBO Charge on C1 (ipso-S)-0.135
NBO Charge on C3 (ipso-CHF2)+0.250
NBO Charge on C2/C6-0.040
NBO Charge on C4-0.050
NBO Charge on C5-0.048
Calculated Gas-Phase Acidity (kcal/mol)330.8

Note: The data in this table is illustrative and based on established principles of computational chemistry. It is intended to represent plausible findings from a DFT study.

Computational Modeling of Reaction Pathways and Transition States for Difluoromethylation Reactions

Computational modeling provides invaluable insights into the mechanisms of reactions that form or involve this compound. One key area of investigation is the difluoromethylation of a precursor, such as 3-mercaptobenzaldehyde, or the introduction of the thiol group onto a difluoromethylated benzene derivative. These studies typically involve locating the transition states (TS) and intermediates along the reaction coordinate and calculating their corresponding energies to determine the reaction kinetics and thermodynamics.

For instance, the radical difluoromethylation of an appropriate aromatic precursor using a difluoromethyl radical source could be modeled. DFT calculations can be employed to map out the potential energy surface for the addition of a •CHF2 radical to the aromatic ring, followed by subsequent rearomatization. The calculated activation barriers for the formation of different isomers would reveal the regioselectivity of the reaction.

A hypothetical reaction pathway for the difluoromethylation of a substituted benzene could be computationally modeled, yielding the following energetic profile:

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Ar-H + •CHF2)0.0
2Transition State 1 (Radical Addition)+8.5
3Intermediate (Difluoromethylcyclohexadienyl radical)-12.3
4Transition State 2 (Hydrogen Abstraction)+5.2
5Products (Ar-CHF2 + •H)-25.7

Note: This table presents a plausible energetic profile for a hypothetical radical difluoromethylation reaction, based on general principles of reaction modeling.

Furthermore, computational studies can elucidate the transition states of nucleophilic aromatic substitution reactions where a thiol is introduced to a difluoromethylated benzene ring bearing a leaving group. The geometry of the transition state, including bond lengths and angles, can confirm the mechanism, such as a Meisenheimer complex intermediate.

Prediction and Analysis of Structure-Reactivity Relationships in Fluorinated Aryl Thiols

By systematically studying a series of fluorinated aryl thiols, including this compound, computational chemistry can establish robust structure-reactivity relationships. These relationships correlate calculated molecular properties with experimentally observable reactivity. For example, the nucleophilicity of the sulfur atom in different fluorinated benzenethiols can be correlated with calculated parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the NBO charge on the sulfur atom.

A comparative computational analysis of various fluorinated benzenethiols might involve calculating key electronic descriptors. These descriptors can then be used to predict the relative reactivity of these compounds in, for example, Michael addition reactions or as ligands in catalysis.

The following table illustrates a hypothetical quantitative structure-activity relationship (QSAR) study for a series of substituted benzenethiols, correlating electronic properties with a hypothetical reaction rate constant (log k):

Substituent at meta-positionHOMO Energy (eV)NBO Charge on SulfurPredicted log k
-H-6.25-0.0851.00
-CH3-6.18-0.0921.15
-F-6.38-0.0750.82
-CF3-6.55-0.0600.55
-CHF2-6.48-0.0680.68

Note: The data presented is hypothetical and serves to illustrate the principles of QSAR studies in this chemical context.

These computational models can predict how the position and nature of the fluorine-containing substituent will impact the thiol's reactivity. For this compound, the model would predict a decreased nucleophilicity of the thiol compared to unsubstituted benzenethiol due to the electron-withdrawing nature of the meta-substituent. Such predictive models are crucial in the rational design of molecules with tailored reactivity for various applications.

Synthetic Utility and Applications of 3 Difluoromethyl Benzenethiol in Advanced Chemical Synthesis

Role as a Building Block in the Synthesis of Complex Organic Architectures

3-(Difluoromethyl)benzenethiol serves as a valuable starting material for the construction of more complex organic molecules, particularly those with applications in medicinal chemistry. vjst.vnnih.gov The presence of the reactive thiol group allows for a variety of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, to form new carbon-sulfur bonds. nih.gov The difluoromethyl group, on the other hand, imparts unique physicochemical properties to the resulting molecules, such as altered lipophilicity and metabolic stability.

While specific, multi-step syntheses of complex named architectures starting directly from this compound are not extensively documented in readily available literature, its potential as a foundational building block is clear. The thiol functionality can be readily alkylated or arylated to introduce the 3-(difluoromethyl)phenylthio moiety into a larger molecular scaffold. For instance, in the synthesis of potential pharmaceutical agents, the introduction of this group can be a key step in modifying the properties of a lead compound. The general reactivity of thiophenols in reactions such as the Michael addition or as nucleophiles in ring-opening reactions further expands their synthetic utility.

The following table illustrates the potential of this compound as a building block in common organic reactions:

Table 1: Potential Synthetic Transformations of this compound
Reaction Type Reactant Product Type Potential Application
S-Alkylation Alkyl halide Alkyl aryl sulfide (B99878) Introduction of the difluoromethylphenylthio group into aliphatic chains.
S-Arylation Aryl halide Diaryl sulfide Synthesis of complex aromatic structures with potential applications in materials science.
Michael Addition α,β-Unsaturated carbonyl β-Thioether Creation of functionalized carbonyl compounds for further elaboration.

Integration into Late-Stage Functionalization Strategies for Fluorinated Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. researchgate.netucla.edu This approach avoids the need for de novo synthesis of each analog and allows for the rapid exploration of structure-activity relationships. The introduction of fluorine-containing groups is a common goal of LSF due to the profound impact of fluorine on the pharmacokinetic and pharmacodynamic properties of drug candidates. vjst.vn

This compound is a potential reagent for the late-stage introduction of the difluoromethylthio (SCF2H) group. While other reagents are more commonly cited for direct difluoromethylthiolation, nih.gov the nucleophilic nature of the thiol in this compound allows it to be used in reactions such as nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic or heteroaromatic systems within a complex molecule. Furthermore, under appropriate catalytic conditions, it could participate in cross-coupling reactions with aryl halides or triflates present in a drug-like molecule.

The importance of the difluoromethyl group as a bioisostere for hydroxyl and thiol groups makes its introduction a valuable strategy in medicinal chemistry. nih.gov The ability to install a difluoromethylthio group late in a synthetic sequence would allow medicinal chemists to fine-tune the properties of a lead compound, potentially improving its metabolic stability, cell membrane permeability, and binding affinity. nih.gov

Application as a Bioisostere in Fragment-Based Synthesis Research

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds. wikipedia.orgfrontiersin.org This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. frontiersin.org Hits from these screens are then optimized and grown into more potent, drug-like molecules. wikipedia.org The design of fragment libraries is crucial for the success of FBDD, with an emphasis on structural diversity and desirable physicochemical properties. nih.govsygnaturediscovery.com

This compound is an excellent candidate for inclusion in fragment libraries for several reasons. Firstly, it adheres to the "Rule of Three," a set of guidelines for fragment design (molecular weight < 300, cLogP < 3, ≤ 3 hydrogen bond donors, and ≤ 3 hydrogen bond acceptors). frontiersin.org Secondly, the difluoromethyl group is a well-established bioisostere of the hydroxyl and thiol groups. nih.gov This means that it can mimic the hydrogen-bonding capabilities of these groups while offering improved metabolic stability and lipophilicity. nih.gov By incorporating this compound into a fragment library, researchers can explore the chemical space around a binding pocket that might typically accommodate a hydroxyl or thiol group.

The development of fluorinated fragment libraries is of particular interest for ¹⁹F NMR-based screening, a sensitive technique for detecting weak fragment binding. dtu.dkdtu.dkdrugdiscoverychemistry.com The presence of the difluoromethyl group in this compound makes it directly applicable to this screening methodology.

Table 2: Physicochemical Properties of this compound Relevant to FBDD

Property Value "Rule of Three" Guideline
Molecular Weight 160.16 g/mol < 300 g/mol
cLogP (calculated) ~2.5 < 3
Hydrogen Bond Donors 1 ≤ 3

Contribution to Materials Science Applications (e.g., for self-assembled monolayers, organic semiconductors)

The unique properties of this compound also make it a compound of interest in materials science. The thiol group provides a strong anchor to metal surfaces, particularly gold, leading to the formation of self-assembled monolayers (SAMs). kobe-u.ac.jp SAMs of aromatic thiols are known to modify the surface properties of metals, such as their work function and wettability. The introduction of fluorine atoms into the aromatic ring can significantly alter these properties due to the large dipole moment of the carbon-fluorine bond. kobe-u.ac.jp While studies on 3-(trifluoromethyl)benzenethiol are more common, the principles apply to this compound as well. The orientation and packing of the molecules in the SAM can be controlled to create surfaces with specific electronic and physical characteristics.

In the field of organic electronics, sulfur-containing aromatic compounds are important building blocks for organic semiconductors. The electronic properties of these materials are highly dependent on their molecular structure and intermolecular interactions. The introduction of the electron-withdrawing difluoromethyl group into a benzenethiol-derived molecule can influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects its charge transport properties. While not extensively studied, derivatives of this compound could potentially be synthesized and investigated for their performance in organic thin-film transistors (OTFTs) and other organic electronic devices.

Role in Bioconjugation and Enzyme Engineering Research

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a fundamental tool in chemical biology and drug development. nih.gov The reaction between a thiol and a maleimide (B117702) is one of the most widely used methods for bioconjugation due to its high selectivity and efficiency under physiological conditions. researchgate.net This reaction is commonly used to attach drugs, fluorescent dyes, or other molecular probes to proteins and peptides via their cysteine residues. nih.govresearchgate.net

In enzyme engineering, the modification of cysteine residues can be used to alter the properties of an enzyme or to attach it to a surface or another molecule. The principles of thiol-maleimide conjugation are also applicable in this context, suggesting a potential role for this compound-containing reagents in this field.

Green Chemistry and Sustainable Synthetic Approaches for 3 Difluoromethyl Benzenethiol

Development of Eco-Friendly Reagents and Catalytic Systems for Difluoromethylation

A key aspect of green chemistry is the development of reagents and catalysts that are less toxic and more efficient. researchgate.netbenthamdirect.combenthamscience.com In the context of synthesizing 3-(difluoromethyl)benzenethiol, this involves moving away from hazardous or ozone-depleting precursors.

Recent research has focused on several classes of greener difluoromethylating agents. One such example is the use of fluoroform (CHF3), a non-ozone-depleting industrial byproduct, as an atom-efficient source for the CF2H group. blogspot.comrsc.org Continuous-flow protocols have been developed that utilize fluoroform for the difluoromethylation of various substrates, showcasing a highly atom-efficient process. blogspot.comrsc.org Another innovative reagent is zinc difluoromethanesulfinate (Zn(SO2CF2H)2 or DFMS), which allows for the direct difluoromethylation of organic substrates, including aromatic thiols, under mild, open-flask conditions. nih.gov This reagent is a stable solid and offers a scalable method for introducing the CF2H group. nih.gov

Transition-metal-free catalytic systems have also gained prominence. nih.gov For instance, the radical difluoromethylation of thiols can be achieved using (difluoromethyl)triphenylphosphonium bromide, a bench-stable phosphonium (B103445) salt, avoiding the need for metal catalysts. nih.gov Furthermore, photoredox catalysis represents a powerful green strategy. qmul.ac.ukmst.edu Organic dyes, such as diacetyl, can be used as cost-effective and metal-free photocatalysts to initiate the S-trifluoromethylation of thiols using environmentally friendly reagents like sodium trifluoromethanesulfinate (Langlois' reagent). mst.edu While this example is for trifluoromethylation, the underlying principles of using visible light and organic catalysts are directly applicable to developing similar green difluoromethylation processes. qmul.ac.ukmst.edu

The development of novel sulfonium (B1226848) salts, such as S-(difluoromethyl)diarylsulfonium salts, also contributes to greener synthesis. acs.org These reagents act as effective difluorocarbene precursors for the difluoromethylation of thiophenols under mild conditions, often just requiring a simple base like lithium hydroxide. acs.org

Table 1: Comparison of Eco-Friendly Reagents for Difluoromethylation of Thiophenols
Reagent/SystemKey AdvantagesTypical ConditionsReference
Fluoroform (CHF3)Atom-efficient, utilizes an industrial byproduct.Continuous flow, strong base (e.g., LiHMDS). blogspot.comrsc.org
Zinc difluoromethanesulfinate (DFMS)Stable solid, mild open-flask conditions, scalable.Radical initiator (e.g., tert-butyl hydroperoxide). nih.gov
(Difluoromethyl)triphenylphosphonium BromideTransition-metal-free, bench-stable reagent.Mild reaction conditions, suitable for various thiols. nih.gov
S-(Difluoromethyl)diarylsulfonium SaltBench-stable difluorocarbene precursor.Mild base (e.g., LiOH), good to excellent yields. acs.org
Photoredox Catalysis (e.g., with organic dyes)Metal-free, uses visible light as a renewable energy source.Organic photocatalyst, room temperature. qmul.ac.ukmst.edu

Exploration of Solvent-Free and Mechanochemical Difluoromethylation Strategies

A major goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. beilstein-journals.org Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a powerful solvent-free alternative. beilstein-journals.orgresearchgate.net

Solvent-free mechanochemical protocols have been successfully developed for the difluoromethylation of thiophenols. researchgate.net These reactions are typically carried out in a ball mill, where the mechanical energy facilitates the reaction between the thiol and a difluorocarbene source. researchgate.netchinesechemsoc.orgbeilstein-journals.org A common difluorocarbene precursor used in these methods is chlorodifluoromethyl phenyl sulfone, which is noted for being a non-ozone depleting substance. researchgate.net The advantages of this approach are significant: it eliminates the need for bulk solvents, often leads to shorter reaction times, and can exhibit excellent functional group tolerance. beilstein-journals.orgresearchgate.net

The process involves milling the thiophenol substrate with the difluorocarbene precursor and a suitable base or activator. researchgate.netchinesechemsoc.org The high substrate density and efficient mixing under mechanochemical conditions can lead to enhanced reactivity compared to traditional solution-phase reactions. chinesechemsoc.orgbeilstein-journals.org Product isolation is often simplified, sometimes requiring only a simple filtration or extraction, which drastically reduces the amount of waste generated. chinesechemsoc.org While initial studies have demonstrated the successful mechanochemical difluoromethylation of alcohols and ketones, the application to (thio)phenols has also been reported, showing this to be a viable and green route for the synthesis of compounds like this compound. researchgate.netchinesechemsoc.orgbeilstein-journals.org

Table 2: Key Features of Mechanochemical Difluoromethylation
FeatureDescriptionReference
Reaction EnvironmentSolvent-free, conducted in a ball mill. beilstein-journals.orgresearchgate.net
Difluorocarbene SourceChlorodifluoromethyl phenyl sulfone (non-ozone depleting). researchgate.net
Reaction TimeGenerally short, often complete within 90 minutes. beilstein-journals.orgresearchgate.net
Key BenefitsEliminates hazardous solvents, reduces waste, can enhance reactivity, and shows good functional group tolerance. beilstein-journals.orgresearchgate.netchinesechemsoc.org

Electrochemical Synthesis as a Sustainable Methodology for Fluoroalkylation

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry. beilstein-journals.orgbeilstein-journals.org By using electricity as a traceless reagent, electrosynthesis can often replace conventional chemical oxidants or reductants, leading to cleaner reaction profiles and reduced waste. beilstein-journals.orgbeilstein-journals.org This methodology is highly applicable to the synthesis of fluoroalkylated compounds.

The electrochemical approach can be used to generate reactive fluoroalkyl species, including the difluoromethyl radical, from stable precursors. beilstein-journals.orgbeilstein-journals.orgrsc.org For instance, the cathodic reduction of bromodifluoromethyl phenyl sulfide (B99878) can generate the (phenylthio)difluoromethyl radical. beilstein-journals.orgbeilstein-journals.org This radical can then be trapped by various substrates. beilstein-journals.orgbeilstein-journals.org The use of a mediator, such as o-phthalonitrile, can enhance the efficiency of this electrochemical reduction. beilstein-journals.orgbeilstein-journals.org

Another strategy involves the electrochemical reduction of fluoroalkyl sulfones to generate fluoroalkyl radicals, which can then participate in reactions with alkenes. rsc.org While not a direct synthesis of this compound, this demonstrates the principle of using electrochemistry to initiate fluoroalkylation. More directly relevant is the development of electrochemical oxidative cross-coupling reactions. For example, an electrochemically promoted reaction between aldehyde hydrazones and thiophenols has been demonstrated, showcasing a method for C–S bond formation under an air atmosphere. rsc.org

These electrochemical methods offer several green advantages: they operate under mild conditions, avoid the need for stoichiometric chemical reagents, and can be powered by renewable electricity sources, further enhancing their sustainability. beilstein-journals.orgbeilstein-journals.org The development of electrochemical protocols for the direct S-difluoromethylation of thiophenols represents a promising and sustainable avenue for the synthesis of this compound.

Table 3: Principles of Electrochemical Fluoroalkylation
Electrochemical StrategyPrecursor ExampleGenerated SpeciesKey AdvantageReference
Cathodic ReductionBromodifluoromethyl phenyl sulfide(Phenylthio)difluoromethyl radicalAvoids chemical reductants; can be mediated for efficiency. beilstein-journals.orgbeilstein-journals.org
Cathodic ReductionFluoroalkyl sulfonesFluoroalkyl radicalsGenerates radicals from stable and accessible sulfones. rsc.org
Oxidative Cross-CouplingThiophenolsThiyl radicalsEnables C-S bond formation under mild, aerobic conditions. rsc.org

Challenges and Future Research Directions in 3 Difluoromethyl Benzenethiol Chemistry

Achieving Enhanced Regioselectivity and Stereoselectivity in Difluoromethylation Reactions

A primary challenge in the synthesis of specifically substituted compounds like 3-(difluoromethyl)benzenethiol is controlling the position of the difluoromethyl group on the aromatic ring (regioselectivity). Direct C-H difluoromethylation of an unsubstituted benzenethiol (B1682325) can lead to a mixture of ortho, meta, and para isomers, necessitating complex purification steps.

Recent advancements have focused on directing the difluoromethylation to a specific position. For instance, strategies developed for pyridine (B92270) systems, which can be conceptually extended to benzene (B151609) derivatives, demonstrate that regioselectivity can be switched between the meta and para positions by modifying the substrate. nih.gov By converting pyridines into oxazino pyridine intermediates, radical difluoromethylation can be directed to the meta position. nih.gov Conversely, treating these intermediates with acid generates pyridinium (B92312) salts that favor para-difluoromethylation. nih.gov This approach highlights the potential for developing substrate-controlled methods to selectively synthesize the desired meta-isomer of difluoromethyl)benzenethiol.

Stereoselectivity becomes crucial when the thiol is part of a larger, chiral molecule. While cases of stereoselective difluoromethylation are still limited, progress is being made. rsc.org Reagent-controlled methods are emerging as a powerful tool. For example, the use of chiral sulfoximines as difluoromethylating reagents has enabled highly stereoselective additions to ketimines, affording chiral α-difluoromethyl amines with high efficiency. mdpi.com Such reagent-controlled strategies could be adapted for the asymmetric synthesis of complex molecules containing the this compound scaffold, where chirality is present elsewhere in the structure. The development of new catalysts and chiral reagents that can effectively control the three-dimensional arrangement of atoms during the C-CF₂H bond formation remains a key objective. mdpi.comrsc.org

Development of Novel, More Accessible, and Recyclable Difluoromethylating Reagents

The choice of difluoromethylating reagent is critical, impacting the reaction's efficiency, safety, and cost. Historically, the options were limited, often relying on reagents that were difficult to handle or environmentally hazardous, such as ozone-depleting gases. rsc.orgchinesechemsoc.org The field has seen a surge in the development of new reagents to overcome these limitations. qmul.ac.uk These can be broadly categorized based on their reactivity.

Electrophilic Reagents : These reagents introduce a "CF₂H⁺" equivalent and are effective for difluoromethylating electron-rich substrates. alfa-chemistry.com Examples include S-(difluoromethyl)diarylsulfonium salts and other onium salts, which have proven effective in transferring the difluoromethyl group to various nucleophiles. nih.govrsc.org

Nucleophilic Reagents : These reagents deliver a "CF₂H⁻" equivalent and are suitable for reacting with electrophiles like aldehydes and ketones. alfa-chemistry.com Reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) and difluoromethyl phenyl sulfone are prominent examples. chinesechemsoc.org

Radical Reagents : These reagents generate a CF₂H radical and are particularly useful for C-H functionalization reactions. alfa-chemistry.com Zn(SO₂CF₂H)₂ (DFMS) was developed as a stable, easy-to-handle solid that can generate difluoromethyl radicals under mild, open-flask conditions. nih.gov Another readily available radical precursor is (difluoromethyl)triphenylphosphonium bromide, which is effective under visible-light photoredox conditions. chinesechemsoc.orgnih.gov

A significant push is toward making these reagents more accessible and sustainable. Trifluoromethylsulfonyl–pyridinium salt (TFSP) is an example of a reagent that can be prepared from inexpensive industrial feedstocks. acs.org Another approach involves utilizing industrial byproducts; for instance, fluoroform (CHF₃), a waste product from Teflon manufacturing, is being explored as an ideal, atom-economical source for the difluoromethyl group. acs.orgacs.orgchemistryworld.comrsc.org

Furthermore, the development of recyclable reagents addresses sustainability concerns. Strategies are being devised where the reagent's leaving group can be recovered and reused. For example, S-(trifluoromethyl)dibenzothiophenium salts, known as Umemoto's reagents, have been modified by adding fluorine substituents to the dibenzothiophene (B1670422) core. acs.orgscilit.com These second-generation reagents are not only more powerful but also allow for the dibenzothiophene byproduct to be recovered and recycled, significantly reducing chemical waste and cost. acs.orgscilit.com Similar principles are being applied to create recyclable difluoromethylating agents. cornell.edu

Reagent ClassExample ReagentKey FeaturesReferences
ElectrophilicS-(Difluoromethyl)diarylsulfonium saltsEffective for electron-rich substrates. nih.gov
Nucleophilic(Difluoromethyl)trimethylsilane (TMSCF₂H)Widely used for reactions with aldehydes, ketones. chinesechemsoc.org
RadicalZn(SO₂CF₂H)₂ (DFMS)Stable, solid reagent for radical C-H functionalization. nih.gov
Accessible/From WasteFluoroform (CHF₃)Atom-economical source from industrial byproduct. acs.orgacs.orgrsc.org
RecyclableFluoro-substituted S-(Trifluoromethyl)dibenzothiophenium saltsByproduct can be recovered and reused (principle applicable to CF₂H). acs.orgscilit.com

Expanding the Scope of Transformations and Synthetic Applications of Difluoromethylaryl Thiols

Beyond the synthesis of this compound itself, a significant area of future research lies in exploring its subsequent chemical transformations. The unique electronic properties of the difluoromethylthio (-SCF₂H) group can be leveraged to develop novel synthetic methodologies.

One promising avenue is the use of difluoromethylaryl thiols as building blocks in cross-coupling reactions. The thiol group can be a handle for various transformations to form new carbon-sulfur or carbon-carbon bonds, incorporating the difluoromethylphenyl moiety into more complex molecular architectures. Furthermore, the development of reagents that can directly install the entire aryl-SCF₂H group is an active area of interest. beilstein-journals.orgrsc.org

Another direction is the functionalization of the difluoromethyl group itself. While the C-F bond is strong, methods for selective C-F bond activation are emerging, which could allow for the conversion of the CF₂H group into other valuable functional groups. researchgate.net Additionally, the development of reagents where a functional group is already attached to the difluoromethylthio moiety offers a modular approach to synthesis. For example, a reagent like [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide allows for the introduction of a -SCF₂CO₂Et group, where the ester can later be converted into a wide range of other functionalities, such as amides, alkynes, or aldehydes. acs.org This strategy dramatically expands the synthetic utility and allows for the rapid generation of diverse compound libraries for drug discovery. acs.orgresearchgate.net

Finally, difluoromethylated diarylmethanes have been synthesized via Friedel-Crafts reactions, indicating the potential for using difluoromethylated precursors in classic electrophilic aromatic substitution reactions to build molecular complexity. rsc.org Applying these and other modern synthetic methods to this compound will undoubtedly broaden its applications in medicinal chemistry and materials science. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.